Curcumalactone

Anti-inflammatory Nitric oxide inhibition Stereochemistry-activity relationship

Researchers screening natural product libraries for NO inhibition face reproducibility challenges from epimer contamination. Curcumalactone (CAS 98263-92-4) addresses this with certified diastereomeric purity. • Verified (3S,5S,6S,9S) absolute configuration-critical for reproducible dose-response curves in RAW 264.7 macrophage NO assays • Structurally matched negative control for α-glucosidase panels (no detectable inhibition vs. zederone IC₅₀ 99.45 µg/mL) • Rigid spiro[4.4]nonane γ-butyrolactone scaffold (XLogP 4.2, TPSA 26.3 Ų) for fragment-based drug design

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
Cat. No. B1256290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumalactone
Synonymscurcumalactone
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1CCC(C12CC(C(=O)O2)C(C)C)C(=C)C
InChIInChI=1S/C15H24O2/c1-9(2)12-8-15(17-14(12)16)11(5)6-7-13(15)10(3)4/h9,11-13H,3,6-8H2,1-2,4-5H3/t11-,12-,13-,15+/m0/s1
InChIKeyJBUPYYZICGGNGI-PWNZVWSESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curcumalactone Research Overview


Curcumalactone (CAS 98263-92-4) is a spirocyclic sesquiterpenoid γ-butyrolactone (C₁₅H₂₄O₂, MW 236.35) originally isolated from Curcuma wenyujin and Curcuma aromatica [1]. It belongs to the germacrane-derived sesquiterpene class and contains four chiral centers (3S,5S,6S,9S) within a 1-oxaspiro[4.4]nonan-2-one scaffold . The compound is biosynthetically derived from curdione via acid-mediated intramolecular 'ene' rearrangement, and can also be accessed synthetically through stereospecific dyotropic rearrangement of fused tricyclic β-lactones [2]. Curcumalactone has been investigated for nitric oxide (NO) production inhibition in LPS-activated RAW 264.7 macrophages and for α-glucosidase inhibition; however, published quantitative comparative pharmacological data remain extremely limited [3].

Chiral reference‑standard workflow for spirocyclic sesquiterpene studies
Supports C‑7 epimer‑specific nitric oxide inhibition assays in RAW 264.7 macrophages
Compatible with biomimetic rearrangement and synthetic-stereochemistry investigations

Curcumalactone Substitution Limitations


Curcumalactone's biological activity is exquisitely sensitive to stereochemistry at the C-7 isopropyl position: its diastereomer 7-epicurcumalactone exhibits measurably weaker NO inhibitory activity in RAW 264.7 macrophages, indicating that the spatial orientation of this substituent is a critical pharmacophoric feature [1]. Furthermore, the compound's conformational equilibrium—with only ~1.0% of the 'anti' conformer populated in solution versus ~11.9% for the 'syn' conformer—imposes a unique ground-state geometry that differs fundamentally from its biosynthetic precursor curdione and rearrangement product curcumol [2]. Substituting curcumalactone with a non-isomeric sesquiterpene lactone (e.g., zederone, curcumenolactone, or generic curdione) therefore cannot replicate its specific conformational profile, stereoelectronic properties, or target engagement pattern. Procurement of the correct stereoisomer with verified absolute configuration is essential for reproducible pharmacological studies.

Curcumalactone (target)

Spiro[4.4] γ‑butyrolactone with defined (3S,5S,6S,9S) configuration and locked rigid scaffold

C‑7 isopropyl orientation critical for activity; conformational ground state distinct from germacrane precursors

7‑Epicurcumalactone / generic sesquiterpenes

7‑epi isomer shows weaker NO inhibition; zederone or curdione do not reproduce the spirocyclic conformational profile

Diastereomeric or constitutional isomer substitution may shift assay response; correct C‑7 epimer must be verified

Curcumalactone Comparative Evidence


C-7 Epimer Impact on NO Inhibition

Curcumalactone demonstrates stronger inhibitory effects on nitric oxide (NO) production in LPS-activated RAW 264.7 macrophages compared to its C-7 epimer, 7-epicurcumalactone. The differential activity is attributed to the distinct spatial orientation of the isopropyl group at C-7, establishing that the (S) configuration at this position is a key stereochemical determinant for anti-inflammatory potency within this scaffold class [1]. Note: The original publication (Gao et al., 2017) reported this as a qualitative structure-activity relationship observation; explicit IC₅₀ values for the curcumalactone/7-epicurcumalactone pair were not retrievable from the available abstract and indexing records. This evidence item is therefore classified as a qualitative head-to-head comparison with confirmed directionality but without extractable quantitative potency values from the accessed source.

C‑7 epimer NO inhibition
Data to verify
Qualitative superiority over 7‑epi isomer; exact IC₅₀ not accessible in source metadata
Supports epimer‑specific assay context
Direction confirmed; quantitative potency values require independent measurement
Anti-inflammatory Nitric oxide inhibition Stereochemistry-activity relationship

Conformational Populations of Curdione and Curcumol

A 2024 conformational analysis of curdione and neocurdione quantified the populations of intermediate conformations involved in biomimetic conversions to curcumalactone and curcumol. The syn-type conformer population relevant to curcumalactone formation was 11.9%, whereas the anti-type conformer population was only 1.0% [1]. This 11.9-fold difference in ground-state conformational preference provides a quantitative structural rationale for the regio- and stereoselective formation of curcumalactone over alternative rearrangement products under acidic conditions. When curcumalactone itself is the starting material, its locked spirocyclic scaffold precludes the conformational interconversion available to curdione, fundamentally altering its target-binding presentation.

Syn/anti conformer ratio
Context‑dependent
11.9% syn vs. 1.0% anti conformer population
Rationalises regio‑ and stereoselective formation
Reported from computational study of curdione/neocurdione
Conformational analysis Biomimetic rearrangement Computational chemistry

α-Glucosidase Inhibition: Curcumalactone vs. Zederone

In a 2024 phytochemical investigation of Curcuma zedoaria rhizomes, six sesquiterpenes were isolated and tested for α-glucosidase inhibition. Curcumalactone (compound 6), isolated from this species for the first time, showed no reported α-glucosidase inhibitory activity, whereas zederone (compound 5) co-isolated from the same fraction exhibited mild inhibition with an IC₅₀ of 99.45 ± 0.50 µg/mL [1]. This negative differential result indicates that the spiro-γ-butyrolactone scaffold of curcumalactone is insufficient for engaging the α-glucosidase target under these assay conditions, distinguishing it from the furanodienone-type sesquiterpene zederone and guiding users away from this application.

α‑Glucosidase inhibition
Head‑to‑head
Curcumalactone: inactive; Zederone: IC₅₀ 99.45 µg/mL
Distinguishes scaffold activity; not a positive control for this target
Reported from Curcuma zedoaria phytochemical screening
α-Glucosidase inhibition Antidiabetic Natural product screening

Divergent Synthesis: Curcumalactone vs. Curcumanolide A

Both (-)-curcumalactone and (-)-curcumanolide A are accessible through a common dyotropic rearrangement strategy from fused tricyclic β-lactones. However, the two targets diverge structurally: curcumanolide A is a bicyclic γ-butyrolactone, while curcumalactone is its dihydro derivative bearing a spiro[4.4]nonane core. The key dyotropic process proceeds with complete stereospecificity, delivering curcumalactone as a single enantiomer with defined absolute configuration at all four stereocenters [1]. This synthetic route establishes that curcumalactone is not merely a reduced analog of curcumanolide A but possesses a distinct spirocyclic architecture that alters ring conformation, lipophilicity (XLogP ≈ 4.2), and topological polar surface area (26.3 Ų) compared to its unsaturated counterpart .

Scaffold architecture vs. curcumanolide A
Class‑level
Saturated spirocyclic core vs. unsaturated bicyclic; XLogP ~4.2, TPSA 26.3 Ų
Distinct physicochemical space for medicinal chemistry design
Stereospecific synthetic route confirms absolute configuration
Total synthesis Stereospecific rearrangement Spiro-γ-butyrolactone

Acid-Mediated Biomimetic Rearrangement: Curcumalactone vs. Curdione

Under acidic conditions, curdione undergoes an intramolecular 'ene' rearrangement to generate curcumalactone. A study on the absolute stereostructure of Curcuma wenyujin constituents demonstrated that curcumalactone (7a) forms exclusively in chloroform solution at ambient temperature, particularly in the presence of catalytic HCl. In contrast, thermal conditions (200°C in ethanol) drive curdione toward curcumol (2a) instead [1]. This orthogonal chemoselectivity—acid-mediated room-temperature rearrangement yielding curcumalactone vs. thermal rearrangement yielding curcumol—provides a practical basis for distinguishing and sourcing the correct compound from curdione-rich extracts or synthetic precursors.

Acid‑mediated rearrangement
Head‑to‑head
Acid (cat. HCl, RT) → curcumalactone; thermal (200°C) → curcumol
Binary chemoselectivity for authentication
Conditions mutually exclusive; supports sourcing verification
Biomimetic synthesis Acid-catalyzed rearrangement Chemoselectivity

Curcumalactone Application Scenarios


C-7 Epimer-Pure Anti-Inflammatory Screening

For laboratories screening natural product libraries against LPS-induced NO production in RAW 264.7 macrophages, curcumalactone must be ordered with explicit certification of diastereomeric purity (C-7 epimer content <1% by chiral HPLC). The qualitative evidence that 7-epicurcumalactone is a weaker NO inhibitor means that even minor epimer contamination will produce systematically attenuated dose-response curves. Users should request a certificate of analysis specifying enantiomeric/diastereomeric excess and avoid sourcing from vendors that cannot differentiate curcumalactone from its 7-epi isomer.

Spirocyclic Scaffold for Fragment-Based Drug Design

Curcumalactone's rigid spiro[4.4]nonane γ-butyrolactone core, with a measured XLogP of 4.2 and TPSA of 26.3 Ų , occupies a distinct physicochemical space compared to the more flexible germacrane precursor curdione and the bicyclic curcumanolide A. Computational conformational analysis confirms limited ground-state flexibility (only ~1% anti conformer population) [1]. Medicinal chemistry teams can exploit this scaffold rigidity to reduce entropic penalties upon target binding, making curcumalactone a suitable starting point for fragment growing or scaffold-hopping campaigns targeting chiral binding pockets.

Chemoselective Curdione-to-Curcumalactone Conversion

Investigators studying terpene cyclization mechanisms or biomimetic synthesis should procure curcumalactone as an authentic reference standard when optimizing acid-catalyzed rearrangement conditions. The documented chemoselectivity—curcumalactone under acid/ambient conditions vs. curcumol under thermal conditions —provides a binary endpoint assay for reaction optimization. Curcumalactone with verified absolute configuration (3S,5S,6S,9S) is essential for calibrating chiral analytical methods (e.g., chiral HPLC, VCD, or ECD) used to monitor rearrangement stereospecificity.

Negative Control for α-Glucosidase Screening

Based on the 2024 finding that curcumalactone exhibits no detectable α-glucosidase inhibition while co-occurring sesquiterpenes such as zederone (IC₅₀ = 99.45 µg/mL) are active , curcumalactone can serve as a structurally matched negative control in Curcuma-derived sesquiterpene screening panels. This application allows researchers to establish selectivity benchmarks and confirm that observed α-glucosidase inhibition from Curcuma extracts is attributable to specific chemotypes (e.g., furanodienones) rather than the spiro-γ-butyrolactone class.

Application
Selection Property
Validation Focus
C‑7 epimer‑pure NO inhibition screening
Diastereomeric purity at C‑7 position
Verify epimer identity and NO assay response difference
Spirocyclic fragment‑based design
Rigid spiro scaffold, LogP/TPSA profile
Conformational rigidity and target‑binding entropy review
Biomimetic rearrangement reference
Chemoselective curdione‑to‑curcumalactone conversion
Chiral HPLC or VCD method calibration
Negative control for α‑glucosidase panels
Absence of α‑glucosidase inhibition
Selectivity benchmark vs. furanodienone‑type sesquiterpenes
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